![molecular formula C27H29N3O8 B280562 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as compound 1, is a novel pyridine-based compound that has been synthesized and studied for its potential therapeutic applications. In
作用機序
The mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, as well as to induce apoptosis in cancer cells. In addition, 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 has been found to inhibit the production of pro-inflammatory cytokines and to reduce the activation of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and scavenging of free radicals. In addition, it has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further therapeutic development.
実験室実験の利点と制限
One advantage of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 is its relatively simple synthesis method, which allows for the production of high yields of pure 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. In addition, its low toxicity and promising therapeutic potential make it a valuable 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate for further study. However, one limitation of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. In addition, further studies are needed to fully understand the mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 and its potential therapeutic applications. Other future directions may include the development of novel drug delivery systems to improve the bioavailability of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 in vivo, as well as the evaluation of its efficacy in animal models of cancer and inflammation.
合成法
The synthesis of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-bromo-pyridine with 2-nitrophenylacetonitrile in the presence of potassium carbonate. The resulting product is then reacted with 4-(acetylamino)phenol and ethylene oxide to yield 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1. The synthesis method has been optimized to produce high yields of pure 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 1 has been found to reduce inflammation in animal models of arthritis and to scavenge free radicals in vitro.
特性
分子式 |
C27H29N3O8 |
|---|---|
分子量 |
523.5 g/mol |
IUPAC名 |
5-O-[2-(4-acetamidophenoxy)ethyl] 3-O-ethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O8/c1-5-36-26(32)23-16(2)28-17(3)24(25(23)21-8-6-7-9-22(21)30(34)35)27(33)38-15-14-37-20-12-10-19(11-13-20)29-18(4)31/h6-13,25,28H,5,14-15H2,1-4H3,(H,29,31) |
InChIキー |
YZQBQEHPYCWTAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC3=CC=C(C=C3)NC(=O)C)C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC3=CC=C(C=C3)NC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
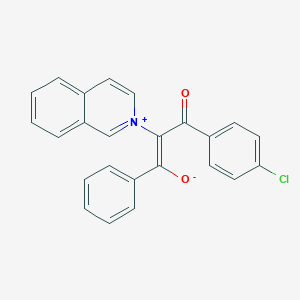
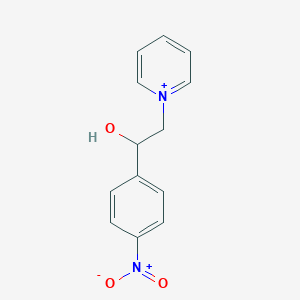
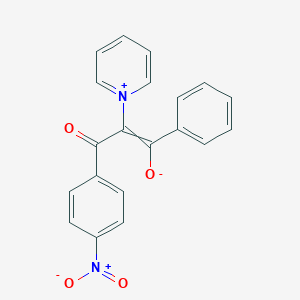
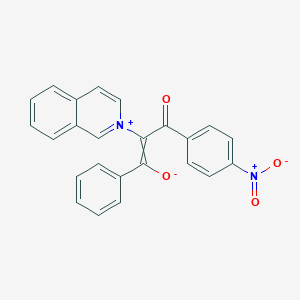
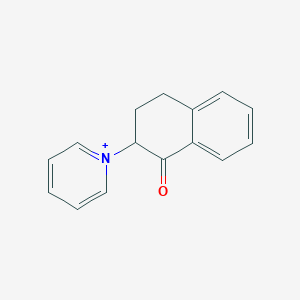
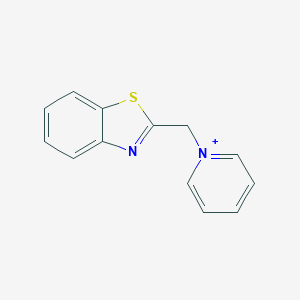
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)